2-Aminocarbonylphenylboronic acid
Overview
Description
2-Aminocarbonylphenylboronic acid is a derivative of phenylboronic acid, which is a compound of significant interest due to its unique chemical properties and potential applications in various fields, including organic synthesis and medicinal chemistry. The presence of both an amino group and a boronic acid moiety within the same molecule allows for diverse reactivity and the ability to participate in bifunctional catalysis .
Synthesis Analysis
The synthesis of aminoboronic acids, including 2-aminocarbonylphenylboronic acid, can be challenging due to issues in the isolation and purification of the free acids. However, there have been advances in the synthesis of these compounds, which have shown promise as bifunctional organic catalysts. For instance, the Borono-Strecker reaction is a multicomponent reaction that has been used to synthesize α-aminoboronic acid derivatives from carbonyl compounds, amines, and B2pin2 . This method has enabled the creation of diverse α-aminoboronates with moderate to high yields.
Molecular Structure Analysis
The molecular structure of aminoboronic acids is crucial for their reactivity. For example, the crystal structure of 3-amino-substituted benzoxaboroles, which can be synthesized from reactions involving 2-formylphenylboronic acid, has been determined, providing insights into the molecular configuration and potential reaction pathways . Similarly, the first crystal structure of an aromatic amine derivative of 2-formylphenylboronic acid has been described, which is relevant for understanding the structure of related 2-aminocarbonylphenylboronic acids .
Chemical Reactions Analysis
2-Aminocarbonylphenylboronic acid can participate in various chemical reactions due to its functional groups. For example, 2-formylphenylboronic acid, a related compound, has shown diverse reactivity with secondary amines, leading to the synthesis of benzoxaboroles or boroxins . Additionally, 2-formylphenylboronic acid can undergo amination-reduction reactions to form 2-(arylaminomethyl)phenylboronic compounds . The ortho-substituent on phenylboronic acids, such as 2,4-bis(trifluoromethyl)phenylboronic acid, has been found to play a key role in catalyzing dehydrative condensation reactions between carboxylic acids and amines .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-aminocarbonylphenylboronic acids are influenced by their molecular structure. The presence of the amino group and boronic acid moiety imparts unique properties, such as the ability to form stable zwitterionic species, which can be stabilized by electrostatic interactions and ion pairing with other groups not involved in Schiff base formation . These properties are essential for their function as bifunctional catalysts and their potential applications in spectrophotometric detection and organic synthesis .
Scientific Research Applications
Carbohydrate Sensing
2-Aminocarbonylphenylboronic acids, specifically ortho-Aminomethylphenylboronic acids, are widely used in receptors for carbohydrates and other compounds containing vicinal diols. Their aminomethyl group enhances affinity towards diols at neutral pH, and they play a significant role in the fluorescence turn-on properties of appended fluorophores upon diol binding. This makes them valuable in carbohydrate sensing using phenylboronic acids (Sun et al., 2019).
Catalysis in Chemical Reactions
2,4-Bis(trifluoromethyl)phenylboronic acid, a derivative, is an effective catalyst for dehydrative amidation between carboxylic acids and amines, used for α-dipeptide synthesis. This catalytic role highlights its significance in facilitating chemical transformations (Wang et al., 2018).
Bioconjugation Chemistries
Ortho-Boronyl aryl ketones and aldehydes, derivatives of 2-Aminocarbonylphenylboronic acid, show promise in biocompatible and bioorthogonal conjugation reactions. These compounds undergo fast conjugation with various nucleophiles under physiological conditions, which is crucial for biological applications, including reversible covalent probes and inhibitors for biological targets (Cambray & Gao, 2018).
Bioorthogonal Coupling Reactions
2-Formylphenylboronic acid, when combined with 4-hydrazinylbenzoic acid, forms a stable boron-nitrogen heterocycle in dilute, neutral aqueous solutions. This reaction is orthogonal to protein functional groups, making it useful for protein conjugation under physiologically compatible conditions (Dilek et al., 2015).
Glucose Sensing
Phenylboronic acid derivatives are used in voltammetric glucose sensing. Polymers doped with phenylboronic acid derivatives have shown high sensitivity and selectivity for glucose, indicating their potential in developing advanced glucose sensors (Sek et al., 2020).
Safety And Hazards
2-Aminocarbonylphenylboronic acid is classified as Acute Tox. 4; Eye Irrit. 2A; H302, H319 . This means it is harmful if swallowed and causes serious eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and wearing personal protective equipment .
Future Directions
While specific future directions for 2-Aminocarbonylphenylboronic acid are not well-documented, boronic acids in general are being explored for their potential in various fields of organic synthesis .
Relevant Papers One relevant paper discusses the use of 2-Aminocarbonylphenylboronic acid as a “turn-on” ESIPT fluorescence probe . This suggests potential applications in fluorescence-based detection methods .
properties
IUPAC Name |
(2-carbamoylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BNO3/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4,11-12H,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWJTKOVBMVJJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1C(=O)N)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40372258 | |
Record name | 2-Aminocarbonylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40372258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminocarbonylphenylboronic acid | |
CAS RN |
380430-54-6 | |
Record name | 2-Aminocarbonylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40372258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-Aminocarbonylphenyl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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